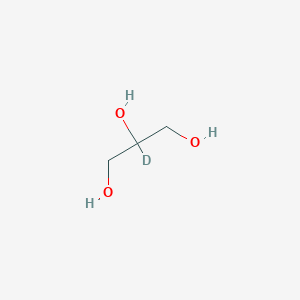
Glycerol-2-D1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glycerol-2-D1, also known as deuterated glycerol, is a stable isotope-labeled compound where one of the hydrogen atoms in glycerol is replaced with deuterium. This compound is commonly used in scientific research due to its unique properties, which allow for detailed studies in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of glycerol-2-D1 involves the deuteration of glycerol. This process typically includes the exchange of hydrogen atoms with deuterium using deuterium oxide (D2O) as the deuterium source. The reaction is carried out under controlled conditions to ensure the selective incorporation of deuterium at the desired position.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterium oxide and advanced catalytic systems to achieve efficient deuteration. The reaction conditions are optimized to maximize yield and purity, ensuring the compound meets the stringent requirements for research applications.
Chemical Reactions Analysis
Types of Reactions
Glycerol-2-D1 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form deuterated dihydroxyacetone and glyceraldehyde.
Reduction: It can be reduced to form deuterated propanediol.
Substitution: The hydroxyl groups in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products
Oxidation: Deuterated dihydroxyacetone and glyceraldehyde.
Reduction: Deuterated propanediol.
Substitution: Various deuterated derivatives depending on the substituent introduced.
Scientific Research Applications
Glycerol-2-D1 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies due to its isotopic labeling.
Biology: Employed in metabolic studies to trace the pathways of glycerol metabolism.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of drugs.
Industry: Applied in the production of deuterated compounds for use in nuclear magnetic resonance (NMR) spectroscopy.
Mechanism of Action
The mechanism of action of glycerol-2-D1 is primarily based on its role as a tracer. The deuterium atom in this compound allows researchers to track the compound through various biochemical pathways using techniques such as NMR spectroscopy. This helps in understanding the molecular targets and pathways involved in glycerol metabolism and its interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
Glycerol: The non-deuterated form of glycerol, commonly used in various applications but lacks the isotopic labeling.
1,2-Propanediol (Propylene Glycol): Similar in structure but with different physical and chemical properties.
1,2-Ethanediol (Ethylene Glycol): Another glycol with different applications and toxicity profile.
Uniqueness
Glycerol-2-D1 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium allows for precise tracking and analysis in metabolic and kinetic studies, making it a valuable tool in scientific research.
Properties
Molecular Formula |
C3H8O3 |
|---|---|
Molecular Weight |
93.10 g/mol |
IUPAC Name |
2-deuteriopropane-1,2,3-triol |
InChI |
InChI=1S/C3H8O3/c4-1-3(6)2-5/h3-6H,1-2H2/i3D |
InChI Key |
PEDCQBHIVMGVHV-WFVSFCRTSA-N |
Isomeric SMILES |
[2H]C(CO)(CO)O |
Canonical SMILES |
C(C(CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















